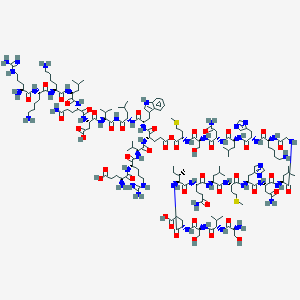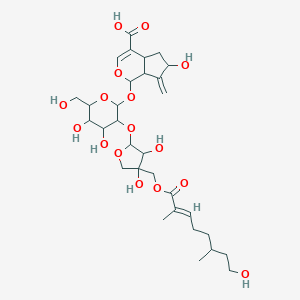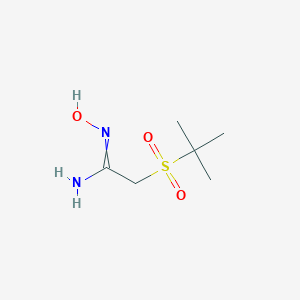![molecular formula C19H22N4O5 B222430 Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate CAS No. 172753-11-6](/img/structure/B222430.png)
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate, also known as E-3810, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anti-cancer drug.
Mecanismo De Acción
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate inhibits the activity of the receptor tyrosine kinase Axl, which is overexpressed in many types of cancer. Axl plays a key role in promoting cancer cell survival, proliferation, and metastasis. By inhibiting Axl, Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate induces cancer cell death and inhibits tumor growth.
Biochemical and Physiological Effects:
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. It also inhibits cancer cell migration and invasion by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate is a potent and selective inhibitor of Axl, which makes it a valuable tool for studying the role of Axl in cancer biology. However, its efficacy may vary depending on the type of cancer and the specific mutations present in the cancer cells. In addition, Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate may have off-target effects on other receptor tyrosine kinases, which could complicate its interpretation in some experiments.
Direcciones Futuras
There are several potential future directions for Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential application is in the treatment of cancer metastasis, which is a major cause of cancer-related deaths. Finally, further studies are needed to determine the safety and efficacy of Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate in clinical trials.
Métodos De Síntesis
The synthesis of Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate involves the condensation of 2,6-dimethoxypyrimidin-4-amine with 2-methylphenyl isocyanate in the presence of triethylamine to form the corresponding carbamate. This intermediate is then treated with ethyl acrylate in the presence of palladium catalyst to yield Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells in vitro. In vivo studies have also demonstrated its ability to inhibit tumor growth in mouse models of lung and breast cancer.
Propiedades
Número CAS |
172753-11-6 |
|---|---|
Nombre del producto |
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate |
Fórmula molecular |
C19H22N4O5 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate |
InChI |
InChI=1S/C19H22N4O5/c1-5-28-18(25)13(17(24)21-14-9-7-6-8-12(14)2)11-20-15-10-16(26-3)23-19(22-15)27-4/h6-11H,5H2,1-4H3,(H,21,24)(H,20,22,23)/b13-11+ |
Clave InChI |
QNBGOQCOZTVBTD-ACCUITESSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/NC1=CC(=NC(=N1)OC)OC)/C(=O)NC2=CC=CC=C2C |
SMILES |
CCOC(=O)C(=CNC1=CC(=NC(=N1)OC)OC)C(=O)NC2=CC=CC=C2C |
SMILES canónico |
CCOC(=O)C(=CNC1=CC(=NC(=N1)OC)OC)C(=O)NC2=CC=CC=C2C |
Sinónimos |
ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)ca rbamoyl]prop-2-enoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)


![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)



